Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate
Description
Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate is a sulfur-rich aromatic compound featuring two sulfanyl (-S-) bridges connecting a methyl benzoate core to a 3-nitro-4-(4-methylphenylsulfanyl)benzyl group. This structure integrates electron-withdrawing (nitro) and electron-donating (methylphenylsulfanyl) substituents, creating a unique electronic profile that may influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methylsulfanyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S2/c1-15-7-10-17(11-8-15)29-21-12-9-16(13-19(21)23(25)26)14-28-20-6-4-3-5-18(20)22(24)27-2/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRIHUOADVNOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CSC3=CC=CC=C3C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate typically involves multi-step organic reactions. One common approach is the sulfonation of 4-methylthiobenzene followed by nitration to introduce the nitro group. Subsequent steps may include the formation of the sulfanyl group and esterification to produce the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as chromatography might be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its sulfur and nitro groups make it a versatile reagent for creating diverse chemical structures.
Biology: In biological research, Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate may be employed in studying enzyme mechanisms or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug discovery processes. Its reactivity with biological molecules could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound might be utilized in the production of dyes, pigments, or other sulfur-containing materials. Its unique chemical properties could make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate exerts its effects depends on its specific application. For instance, in biochemical assays, it may interact with specific enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Ester Functionalization
The target compound’s methyl benzoate group distinguishes it from analogs like 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate (CAS 320424-05-3) and 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate . These analogs replace the methyl ester with a cyclopropane or 4-chlorophenyl ester, respectively, altering steric and electronic properties:
- 4-Chlorophenyl ester : The electron-withdrawing chlorine atom could increase polarity, improving solubility in polar solvents compared to the methyl ester variant .
Table 1: Ester Group Comparisons
| Compound | Ester Group | CAS Number | Key Properties (Inferred) |
|---|---|---|---|
| Target Compound | Methyl benzoate | Not provided | Moderate polarity, steric bulk |
| Cyclopropanecarboxylate analog | Cyclopropane | 320424-05-3 | High rigidity, potential reactivity |
| 4-Chlorobenzenecarboxylate analog | 4-Chlorophenyl | 303988-37-6 | Increased polarity, solubility |
Sulfanyl-Bridged Thiadiazole Derivatives
describes 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole , a butterfly-shaped molecule with two thiadiazole rings. Key comparisons include:
- Conformation : The thiadiazole derivative adopts a butterfly conformation (46.3° dihedral angle between rings), whereas the target compound’s linear sulfanyl bridges likely promote a more planar or extended structure.
- Crystallography: The thiadiazole analog crystallizes in a monoclinic system (a=16.8944 Å, b=4.1959 Å, c=27.107 Å, β=96.084°), suggesting dense packing due to planar aromatic interactions. The target compound’s nitro group may disrupt similar packing, leading to different lattice parameters .
Pharmacologically Relevant Thioethers
Montelukast Sodium () shares sulfanyl linkages but incorporates a quinoline moiety and carboxylate groups. The target compound lacks Montelukast’s charged carboxylate, likely reducing water solubility but increasing lipophilicity .
Biological Activity
Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate, also known by its CAS number 477869-72-0, is a complex organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 425.52 g/mol. Its structure features multiple functional groups, including sulfanyl and nitro groups, which contribute to its reactivity and biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 582.0 ± 50.0 °C (Predicted) |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group suggests potential for redox reactions, while the sulfanyl groups may facilitate nucleophilic attacks in biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfanyl group is particularly noted for enhancing the antimicrobial efficacy against various bacterial strains. A study demonstrated that derivatives with similar functional groups showed significant inhibition against Gram-positive bacteria.
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies revealed that it could induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Case Studies
- Antimicrobial Efficacy : In a comparative study of several sulfanyl-containing compounds, this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against Staphylococcus aureus.
- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects on breast cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values comparable to well-known chemotherapeutics.
Research Findings
Recent studies have focused on the synthesis and modification of this compound to enhance its biological activity. Various derivatives have been synthesized to evaluate their potency against different biological targets.
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Methyl 2-((4-methylphenyl)sulfanyl)-3-nitrobenzoate | Antimicrobial | 15 |
| Methyl 2-((3-nitrobenzyl)sulfanyl)benzoate | Anticancer | 20 |
| Methyl 2-((4-methylphenyl)sulfanyl)-3-nitrobenzoate | Anticancer | 25 |
Q & A
Q. Basic
- X-ray crystallography : Resolves stereoelectronic effects of sulfanyl and nitro groups, as validated for structurally analogous sulfonamide-triazole hybrids .
- Multinuclear NMR : ¹H and ¹³C NMR (DMSO-d₆) identify aromatic protons (δ 7.2–8.5 ppm) and confirm ester carbonyl signals (δ 165–170 ppm). DEPT-135 differentiates CH₂/CH₃ groups in the benzyl-sulfanyl moiety .
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures ≥95% purity. Retention times are cross-checked against synthetic intermediates .
How should researchers design dose-response experiments to evaluate this compound's enzyme inhibitory potential?
Advanced
Use kinetic assays with recombinant enzymes (e.g., proteases) at physiological pH (7.4) and 37°C. Prepare 10-dose dilution series (1 nM–100 µM) in triplicate. Include:
- Positive control : Staurosporine (kinase inhibition) or E-64 (cysteine protease inhibition).
- Negative control : DMSO (≤0.1% v/v).
Measure IC50 using nonlinear regression (GraphPad Prism) and validate via surface plasmon resonance (SPR) for binding kinetics. Activity cliffs are resolved by comparing Hill slopes and maximal inhibition (Vmax) .
What methodologies address discrepancies in reported bioactivity data for structurally similar compounds?
Q. Advanced
- Meta-analysis : Compare assay parameters (e.g., enzyme source, substrate concentration) across studies. For example, mammalian vs. bacterial enzyme isoforms may show divergent inhibition profiles.
- Orthogonal validation : Pair enzymatic assays with cellular viability tests (MTT assay) to distinguish direct enzyme inhibition from cytotoxicity.
- Computational docking : Use Schrödinger Suite to simulate binding modes across protein conformers, identifying residues critical for activity. Discrepancies may arise from crystallographic vs. solution-state protein flexibility .
How do the electron-withdrawing nitro and sulfur-containing groups affect this compound's reactivity in nucleophilic environments?
Q. Advanced
- Nitro group : Deactivates the benzene ring via meta-directing effects, increasing resistance to electrophilic substitution. DFT calculations (Gaussian 16, B3LYP/6-31G*) predict partial positive charges at the ortho positions relative to the nitro group.
- Sulfanyl groups : Participate in redox reactions (e.g., disulfide bond formation with glutathione). Competitive thiol-trapping experiments (using iodoacetamide) quantify reactive sulfur centers, as applied in fluorobenzyl-sulfanyl quinoline studies .
What computational strategies predict the compound's interaction with cytochrome P450 isoforms?
Q. Advanced
- Homology modeling : Build CYP3A4/CYP2D6 models using SWISS-MODEL, refined via molecular dynamics (GROMACS, 100 ns simulations).
- Docking : AutoDock Vina screens compound conformers, prioritizing poses with lowest ΔG. Validate with free-energy perturbation (FEP) calculations.
- Metabolite prediction : Use BioTransformer 3.0 to identify probable oxidation sites (e.g., benzylic sulfanyl groups), corroborated by LC-MS/MS fragmentation patterns .
What purification techniques maximize yield while maintaining ≥95% purity for this thermally labile compound?
Q. Basic
- Flash chromatography : Use silica gel (230–400 mesh) with hexane:EtOAc (70:30 → 50:50) under nitrogen to prevent oxidation.
- Recrystallization : Dissolve in hot ethanol (60°C), then slowly add deionized water (4:1 ratio) and cool to 4°C for 12 hours. Collect crystals via vacuum filtration (85% recovery) .
How can systematic SAR studies optimize this compound's pharmacokinetic properties?
Q. Advanced
- Backbone modifications : Replace the 4-methylphenyl group with electron-deficient (e.g., 4-CF₃) or hydrophilic (e.g., 4-OH) substituents to modulate logP.
- Linker variation : Test methylene vs. ethylene spacers between sulfanyl groups.
- In vitro ADME : Assess metabolic stability in human liver microsomes (HLM) and permeability via Caco-2 monolayers. Prioritize derivatives with >2-hour half-life in HLM and Papp >1×10⁻⁶ cm/s .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
